molecular formula C17H13F3N4O5S2 B11021375 N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B11021375
M. Wt: 474.4 g/mol
InChI Key: NKCWGQKGLWZREV-UHFFFAOYSA-N
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Description

N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrimidinyl group, a trifluoromethoxyphenyl group, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the pyrimidinyl derivative and the trifluoromethoxyphenyl sulfonyl chloride. These intermediates are then subjected to nucleophilic substitution reactions to form the final product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-PYRIMIDINYL)-4-({[4-METHOXYPHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE
  • N-(2-PYRIMIDINYL)-4-({[4-FLUOROPHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE

Uniqueness

N-(2-PYRIMIDINYL)-4-({[4-(TRIFLUOROMETHOXY)PHENYL]SULFONYL}AMINO)-1-BENZENESULFONAMIDE is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for applications in drug discovery and development.

Properties

Molecular Formula

C17H13F3N4O5S2

Molecular Weight

474.4 g/mol

IUPAC Name

N-pyrimidin-2-yl-4-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzenesulfonamide

InChI

InChI=1S/C17H13F3N4O5S2/c18-17(19,20)29-13-4-8-15(9-5-13)30(25,26)23-12-2-6-14(7-3-12)31(27,28)24-16-21-10-1-11-22-16/h1-11,23H,(H,21,22,24)

InChI Key

NKCWGQKGLWZREV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

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